molecular formula C7H9N3O2 B1354427 2-Ethylamino-3-nitropyridine CAS No. 26820-65-5

2-Ethylamino-3-nitropyridine

Cat. No.: B1354427
CAS No.: 26820-65-5
M. Wt: 167.17 g/mol
InChI Key: DDBQQNCEHLMYGB-UHFFFAOYSA-N
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Description

2-Ethylamino-3-nitropyridine is an organic compound with the molecular formula C7H9N3O2 It is a derivative of pyridine, a basic heterocyclic organic compound The compound is characterized by the presence of an ethylamino group at the second position and a nitro group at the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylamino-3-nitropyridine typically involves the nitration of pyridine derivatives. One common method involves the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . The ethylamino group can be introduced through a substitution reaction using ethylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Ethylamino-3-nitropyridine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The ethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Ethylamine or other nucleophiles under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

Major Products Formed

    Reduction: 2-Ethylamino-3-aminopyridine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Oxidation: Oxidized derivatives of this compound.

Scientific Research Applications

2-Ethylamino-3-nitropyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethylamino-3-nitropyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the ethylamino group can form hydrogen bonds and other interactions with biological molecules. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-Nitropyridine: Lacks the ethylamino group, making it less versatile in certain chemical reactions.

    2-Amino-3-nitropyridine: Similar structure but with an amino group instead of an ethylamino group, affecting its reactivity and applications.

    2-Ethylamino-4-nitropyridine: The nitro group is at a different position, leading to different chemical properties and reactivity.

Uniqueness

2-Ethylamino-3-nitropyridine is unique due to the specific positioning of the ethylamino and nitro groups on the pyridine ring This arrangement allows for specific interactions and reactivity that are not possible with other similar compounds

Properties

IUPAC Name

N-ethyl-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-2-8-7-6(10(11)12)4-3-5-9-7/h3-5H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBQQNCEHLMYGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=CC=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70475867
Record name 2-Ethylamino-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70475867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26820-65-5
Record name N-Ethyl-3-nitro-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26820-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethylamino-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70475867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A stirred mixture of 2-chloro-3-nitropyridine (8.60 g, 0.054 mol), ethylamine (5.37 g, 0.12 mol), and xylene (10 ml) was heated at 100° C. in a sealed tube for three hours. After cooling, the solvent was removed in vacuo, and water was added to the residue. The product was extracted with methylene chloride, dried (sodium sulfate), and concentrated in vacuo to give 10.0 g of the title compound as a yellow oil, suitable for use in the next reaction.
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
5.37 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2-Chloro-3-nitropyridine (20.00 g, 126 mmol) was added to ethylamine in ethanol (40 mL, 80 mmol) at room temperature and kept overnight. The solution was evaporated, the residue was diluted with 150 mL of EtOAc, washed with aqueous NaHCO3 and purified by column chromatography on silica gel (hexane/ethyl acetate 4/1) to give yellow solid (19.5 g, 92%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Yield
92%

Synthesis routes and methods III

Procedure details

A stirred mixture of 2-chloro-3-nitropyridine (50.0 g, 0.32 mol), ethylamine (33.5 g, 0.74 mol), and xylenes (85 mL) was heated at 105° C. in a sealed vessel for three hours. After cooling, the solvent was removed in vacuo, and water was added to the residue. The product was extracted with methylene chloride, dried (sodium sulfate), and concentrated in vacuo to give 56.8 g of the title compound as a brown oil, suitable for use in the next reaction.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
33.5 g
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
85 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

1.0 g of 2,4-dimethyl-5-ethylaminomethylthiazole, 1.5 g of 2-chloro-3-nitro-6-methoxypyridine, 5.0 g of potassium carbonate, 20 mL of N,N-dimethylformamide (DMF) were added into a 150 mL of single-neck flask equipped with a magnetic stirrer. And the reaction mixture was stirred at room temperature overnight. And then extracted with ethyl acetate, the organic layer was separated while the aqueous layer was extracted with ethyl acetate twice. The organic phases were combined, and dried over anhydrous sodium sulfate after washed with an iced aqueous sodium chloride solution twice, then remove the solvent under reduced pressure to obtain 1.5 g of crude product which was purified by a silica gel column chromatography using a petroleum ether/ethyl acetate (20/1) as an eluent to obtain 0.49 g of 6-methoxy-N-(2,4-dimethylthiazole-5-yl)methyl)-N-ethyl-3-nitropyridine-2-amine, having the content of 98%, as a yellow viscous liquid, and solidified after standing. GC-MS (M+) (EI, 70 eV, m/z) calc: 322. found: 322. 1H NMR (CDCl3/TMS, 300 MHz) δ (ppm) 1.199 (t, J=7.2 Hz, 3H, CH3), 2.383 (s, 3H, CH3), 2.603 (s, 3H, CH3), 3.303 (q, J=7.2 Hz, 2H, CH2), 3.960 (s, 3H, CH3), 4.778 (s, 2H, CH3), 6.151 (d, J=8.7 Hz, 1H, Py H), 8.141 (d, J=9.0 Hz, 1H, Py H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

To a solution of 2-chloro-3-nitropyridine (51 g, 325 mmol) in THF (650 mL) was added a 2 M solution of ethylamine in THF (365 mL, 731 mmol). The reaction was stirred at room temperature overnight. The reaction mixture was poured into water (˜1.5 L) and the resulting solid was filtered and dried under reduced pressure to give the title compound (52 g).
Quantity
51 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
650 mL
Type
solvent
Reaction Step One
Name
Quantity
365 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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